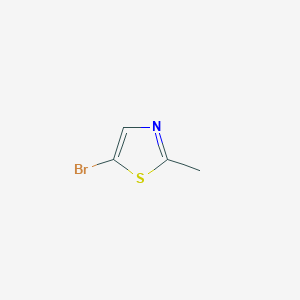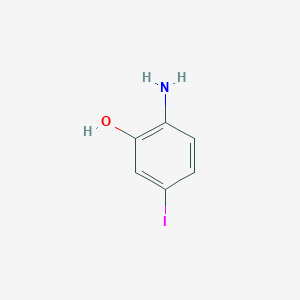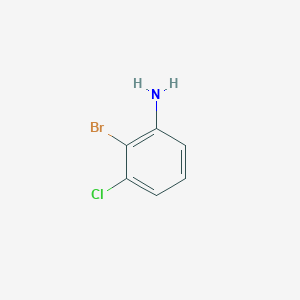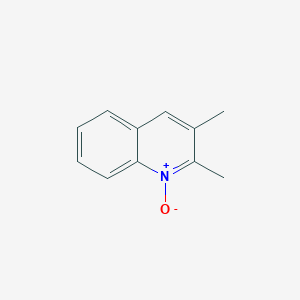
Quinoline, 2,3-dimethyl-, 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinoline, 2,3-dimethyl-, 1-oxide, also known as DMQO, is a heterocyclic organic compound with a molecular formula of C10H9NO. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 118-120°C. DMQO has been widely used in scientific research due to its unique properties and potential applications.
作用机制
The mechanism of action of Quinoline, 2,3-dimethyl-, 1-oxide is not fully understood, but it is believed to act as a radical scavenger and antioxidant. Quinoline, 2,3-dimethyl-, 1-oxide has been shown to inhibit lipid peroxidation and protect against oxidative stress in vitro. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide has been shown to inhibit the activity of enzymes such as xanthine oxidase and nitric oxide synthase.
生化和生理效应
Quinoline, 2,3-dimethyl-, 1-oxide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and protect against oxidative stress in vitro. Quinoline, 2,3-dimethyl-, 1-oxide has also been shown to inhibit the activity of enzymes such as xanthine oxidase and nitric oxide synthase. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide has been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
The advantages of using Quinoline, 2,3-dimethyl-, 1-oxide in lab experiments include its unique properties, such as its fluorescent properties and antioxidant activity. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide is relatively easy to synthesize and is stable under a variety of conditions. However, there are also limitations to using Quinoline, 2,3-dimethyl-, 1-oxide in lab experiments, such as its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for research on Quinoline, 2,3-dimethyl-, 1-oxide. One potential application is in the development of new fluorescent probes for detecting metal ions. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide could be studied further for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Finally, Quinoline, 2,3-dimethyl-, 1-oxide could be studied for its potential use as an antioxidant and radical scavenger in various applications, such as in the food and cosmetic industries.
合成方法
Quinoline, 2,3-dimethyl-, 1-oxide can be synthesized through several methods, including the oxidation of 2,3-dimethylquinoline with hydrogen peroxide, the oxidation of 2,3-dimethylquinoline with potassium permanganate, and the oxidation of 2,3-dimethylquinoline with peroxyacids. The most common method for synthesizing Quinoline, 2,3-dimethyl-, 1-oxide is the oxidation of 2,3-dimethylquinoline with hydrogen peroxide in the presence of a catalyst such as tungsten oxide or molybdenum oxide.
科学研究应用
Quinoline, 2,3-dimethyl-, 1-oxide has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. Quinoline, 2,3-dimethyl-, 1-oxide has also been used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the synthesis of quinolines. Additionally, Quinoline, 2,3-dimethyl-, 1-oxide has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
CAS 编号 |
14300-11-9 |
|---|---|
产品名称 |
Quinoline, 2,3-dimethyl-, 1-oxide |
分子式 |
C11H11NO |
分子量 |
173.21 g/mol |
IUPAC 名称 |
2,3-dimethyl-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C11H11NO/c1-8-7-10-5-3-4-6-11(10)12(13)9(8)2/h3-7H,1-2H3 |
InChI 键 |
WBLLAYDCFPAIPX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2[N+](=C1C)[O-] |
规范 SMILES |
CC1=CC2=CC=CC=C2[N+](=C1C)[O-] |
同义词 |
2,3-Dimethylquinoline 1-oxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




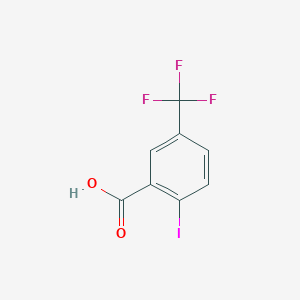


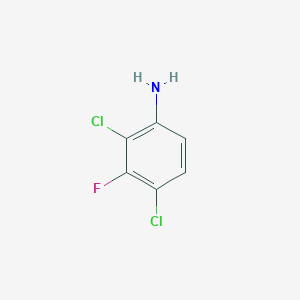
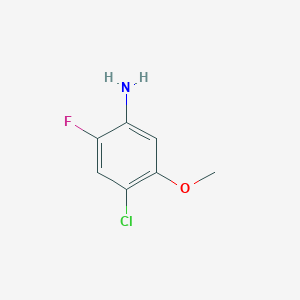
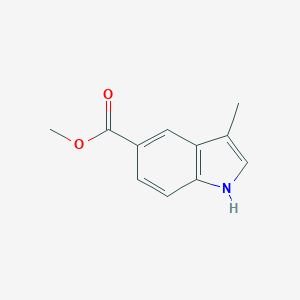
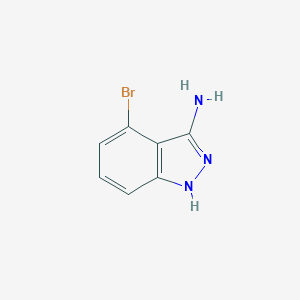
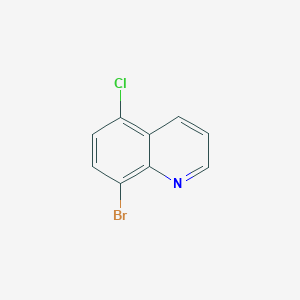
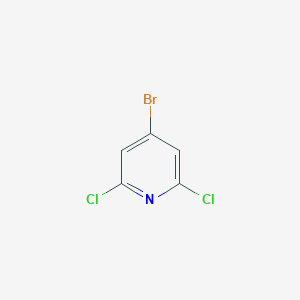
![Ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B79509.png)
